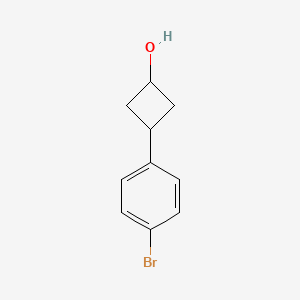

3-(4-Bromophenyl)cyclobutanol

Description

Significance of Cyclobutane (B1203170) Ring Systems in Organic Synthesis and Medicinal Chemistry

Cyclobutane rings, once considered mere chemical curiosities, are now recognized as valuable structural motifs in both organic synthesis and medicinal chemistry. nih.govru.nl Their incorporation into molecular design is driven by the unique properties they impart, influencing everything from molecular shape to metabolic stability. ru.nlnih.gov This has led to their presence in a range of biologically active molecules, including natural products and pharmaceutical drugs. ru.nllifechemicals.comrsc.org

The cyclobutane ring is a four-membered carbocycle characterized by significant deviation from ideal tetrahedral geometry. fiveable.medalalinstitute.com Unlike the planar depiction often used in 2D drawings, cyclobutane is not flat. It adopts a puckered or "butterfly" conformation to alleviate some of the torsional strain that would arise from eclipsed hydrogen atoms in a planar structure. libretexts.orglibretexts.orgbaranlab.org This puckering, however, slightly decreases the internal C-C-C bond angles to about 88°, a significant departure from the ideal 109.5°. nih.govlibretexts.org

This strained arrangement results in distinct structural parameters. The C-C bonds in cyclobutane are notably longer (around 1.55-1.57 Å) than those in unstrained alkanes like ethane (B1197151) (1.54 Å). nih.govpsu.eduscispace.com This lengthening is attributed to the repulsion between non-bonded carbon atoms across the ring (1,3-repulsions). nih.govpsu.edu The combination of puckered geometry, strained bond angles, and elongated bonds defines the unique three-dimensional space occupied by cyclobutane scaffolds. nih.gov

Table 1: Comparative Properties of Cycloalkanes

| Property | Cyclopropane | Cyclobutane | Cyclopentane (B165970) | Cyclohexane (B81311) |

|---|---|---|---|---|

| Ring Strain (kcal/mol) | 27.6-29 masterorganicchemistry.comwikipedia.org | 26.3 nih.govmasterorganicchemistry.comwikipedia.org | ~7.1 nih.govwikipedia.org | ~0 libretexts.org |

| C-C-C Bond Angle | 60° libretexts.org | ~88°-90° nih.govfiveable.me | ~105° | ~111° |

| Conformation | Planar libretexts.org | Puckered (Butterfly) libretexts.orglibretexts.org | Envelope/Twist libretexts.org | Chair/Boat dalalinstitute.com |

The defining characteristic of cyclobutane is its inherent ring strain, a combination of angle strain and torsional strain. wikipedia.orglibretexts.orglibretexts.org With a total strain energy of approximately 26.3 kcal/mol, it is the second most strained cycloalkane after cyclopropane. nih.govmasterorganicchemistry.com This stored potential energy makes the cyclobutane ring susceptible to reactions that lead to its opening, as this process relieves the strain. fiveable.meresearchgate.net

Consequently, cyclobutanes can undergo C-C bond cleavage under conditions where larger, unstrained rings remain inert, such as in the presence of certain transition metals. psu.eduresearchgate.netrsc.org This reactivity is a powerful tool in synthetic chemistry, allowing the strained ring to be used as a reactive handle. baranlab.orgresearchgate.net Chemists can design synthetic routes that leverage the controlled release of this ring strain as a driving force for complex transformations. masterorganicchemistry.comrsc.org Despite its high strain, cyclobutane is more chemically inert than cyclopropane, not reacting with reagents like bromine or sulfuric acid under normal conditions, placing it in a unique reactivity space between highly reactive small rings and stable larger ones. nih.govpsu.edu

The unique reactivity and rigid, three-dimensional structure of cyclobutanes make them valuable intermediates in the synthesis of complex molecules. ru.nlresearchgate.net They serve as versatile building blocks for constructing natural products, pharmaceuticals, and advanced materials. lifechemicals.comrsc.org For instance, the introduction of a cyclobutane moiety can enforce a specific conformation on a molecule, which can be crucial for its biological activity. nih.govlifechemicals.com This conformational restriction can lock a molecule into its most active form or improve its metabolic stability by shielding labile sites. nih.govru.nl

Furthermore, the strain-driven ring-opening reactions of cyclobutanes provide access to linear compounds that might be difficult to synthesize otherwise. researchgate.netrsc.org The [2+2] cycloaddition reaction is a primary method for forming cyclobutane rings, and these products can then be elaborated through various ring-opening, ring-expansion, or ring-contraction strategies to yield diverse and complex molecular architectures. baranlab.orgresearchgate.netresearchgate.net This strategic use of cyclobutane intermediates is evident in the total synthesis of numerous natural products and in the development of drugs like carboplatin (B1684641) and boceprevir. ru.nllifechemicals.com

Overview of 3-(4-Bromophenyl)cyclobutanol (B1443230) as a Research Target

Within the vast field of cyclobutane chemistry, specific substituted derivatives are synthesized as building blocks for targeted applications. This compound is one such compound, designed as a versatile intermediate for organic synthesis and medicinal chemistry research. lookchem.com

Table 2: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1183047-51-9 lookchem.com |

| Molecular Formula | C₁₀H₁₁BrO lookchem.com |

| Molecular Weight | 227.10 g/mol lookchem.com |

| Predicted Boiling Point | 309.4 ± 42.0 °C lookchem.comchemicalbook.com |

| Predicted Density | 1.531 ± 0.06 g/cm³ lookchem.comchemicalbook.com |

| Appearance | White to off-white solid lookchem.com |

The incorporation of a bromine atom on the phenyl ring is a deliberate synthetic choice that significantly enhances the compound's utility as a research tool. Halogens, like bromine, are common in pharmaceutical and agrochemical compounds. The bromine atom on the 4-position (para-position) of the phenyl ring has two primary impacts.

First, it acts as an electron-withdrawing group through induction, which can modify the electronic properties of the aromatic ring and influence the reactivity of the entire molecule. msu.edu This can affect how the molecule interacts with biological targets or its stability under certain reaction conditions.

Second, and more importantly, the bromine atom serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond-forming reactions. google.com It is an excellent leaving group in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. This allows chemists to easily connect the this compound scaffold to a wide array of other molecular fragments, making it a valuable building block for creating libraries of complex molecules for drug discovery and materials science. google.com The ability to use this compound in such a modular fashion is a key reason for its synthesis and commercial availability. lookchem.com

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 3-phenylcyclobutanone (B1345705) |

| Abrocitinib |

| Anisole |

| Benzene |

| Boceprevir |

| Butane |

| Carboplatin |

| Cyclobutane |

| Cyclobutanone (B123998) |

| Cyclohexane |

| Cyclopentane |

| Cyclopropane |

| Ethane |

| Methoxybenzene |

| Methyl 1-(4-chlorophenyl)-3-oxocyclobutane-1-carboxylate |

| Nitrobenzene |

| Penicillin |

| Propane |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10,12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUZJORQWSPNAKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 3 4 Bromophenyl Cyclobutanol

Conjugate Additions to Cyclobutane (B1203170) Scaffolds

Conjugate addition, often referred to as Michael addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. wikipedia.org This reaction involves the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). masterorganicchemistry.comlumenlearning.com The inherent structure of 3-(4-bromophenyl)cyclobutanol (B1443230), a saturated secondary alcohol, does not feature the required α,β-unsaturated system, and therefore it cannot directly act as a substrate (a Michael acceptor) in conjugate addition reactions.

To harness the synthetic utility of conjugate additions on this scaffold, this compound must first be chemically transformed into a suitable Michael acceptor. This typically involves a two-step process:

Oxidation: The secondary alcohol group is oxidized to a ketone, yielding 3-(4-bromophenyl)cyclobutanone (B1276782).

Dehydrogenation: A carbon-carbon double bond is introduced into the cyclobutane ring in conjugation with the carbonyl group, forming 3-(4-bromophenyl)cyclobutenone.

Once formed, the resulting 3-arylcyclobutenone possesses the requisite electronic properties for conjugate addition. The conjugation of the double bond with the carbonyl group renders the β-carbon electrophilic and susceptible to attack by a wide range of soft nucleophiles. lumenlearning.comlibretexts.org

Cyclobutenones are valuable and versatile building blocks in organic synthesis due to the unique reactivity conferred by their strained four-membered ring structure. acs.org Research into the synthesis and reactivity of these compounds has provided efficient pathways to complex molecular architectures.

A notable study by S. Ma and colleagues demonstrates a tandem Michael addition/cyclization reaction to construct polysubstituted cyclobutenones. acs.orgorganic-chemistry.orgnih.gov In this approach, various organozinc reagents act as Michael donors, adding to 2,3-allenoates. The intermediate then undergoes a cyclization and elimination sequence to yield 3-substituted cyclobutenones. acs.org This methodology highlights the tolerance of various functional groups, including aryl halides like bromine, on the nucleophile. organic-chemistry.org The functional groups from the organozinc reagents are introduced regiospecifically at the 3-position of the cyclobutenone products. acs.org

The following table summarizes the results from this synthetic approach, illustrating the scope of the organozinc reagent and the yields of the corresponding cyclobutenone products.

| Entry | Organozinc Reagent (Michael Donor) | Allenoate Precursor | 3-Substituted Cyclobutenone Product | Yield (%) |

|---|---|---|---|---|

| 1 | Et₂Zn | Ethyl 2,3-butadienoate | 3-Ethyl-2-methylcyclobut-2-en-1-one | 72 |

| 2 | Ph₂Zn | Ethyl 2,3-butadienoate | 2-Methyl-3-phenylcyclobut-2-en-1-one | 85 |

| 3 | (4-BrC₆H₄)₂Zn | Ethyl 2,3-butadienoate | 3-(4-Bromophenyl)-2-methylcyclobut-2-en-1-one | 81 |

| 4 | (4-MeOC₆H₄)₂Zn | Ethyl 2,3-butadienoate | 3-(4-Methoxyphenyl)-2-methylcyclobut-2-en-1-one | 86 |

| 5 | (4-NCC₆H₄)₂Zn | Ethyl 2,3-butadienoate | 3-(4-Cyanophenyl)-2-methylcyclobut-2-en-1-one | 75 |

| 6 | (2-Thienyl)₂Zn | Ethyl 2,3-butadienoate | 2-Methyl-3-(thiophen-2-yl)cyclobut-2-en-1-one | 68 |

Table 1: Synthesis of 3-Substituted Cyclobutenones via Tandem Michael Addition/Cyclization. Data sourced from Chai et al. organic-chemistry.org

This research demonstrates that once a cyclobutane scaffold is fashioned into a cyclobutenone, it becomes a versatile Michael acceptor. organic-chemistry.org Therefore, while this compound requires initial transformation, the resulting 3-(4-bromophenyl)cyclobutenone would be expected to readily undergo conjugate addition with a variety of nucleophiles, such as organocuprates (Gilman reagents), enamines, thiols, and other stabilized carbanions, to afford a diverse range of 1,3-disubstituted cyclobutane derivatives. masterorganicchemistry.com

Stereochemistry and Conformational Analysis of 3 4 Bromophenyl Cyclobutanol

Isomeric Forms of 3-(4-Bromophenyl)cyclobutanol (B1443230) (cis/trans, enantiomers)

This compound can exist as multiple stereoisomers due to the presence of two chiral centers. These isomers can be broadly categorized as diastereomers (cis and trans) and enantiomers.

The cis and trans isomers, also known as geometric isomers, arise from the relative orientation of the hydroxyl (-OH) and the 4-bromophenyl groups on the cyclobutane (B1203170) ring. google.com In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. Each of these geometric isomers is chiral and can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. science.govupertis.ac.id

The synthesis of this compound often results in a mixture of these isomers. For instance, the reduction of 3-(4-bromophenyl)cyclobutanone (B1276782) typically yields the cis-3-(4-bromophenyl)cyclobutanol as the major product. google.com The separation of these isomers, particularly the enantiomers, often requires specialized techniques like chiral chromatography.

Conformational Restriction Imparted by the Cyclobutane Ring

The cyclobutane ring in this compound is not planar. To alleviate the significant angle and torsional strain of a planar conformation, the ring adopts a puckered or "butterfly" conformation. saskoer.ca This puckering results in two non-planar conformational states that can interconvert through a ring-flipping process. The bond angles in this puckered ring are compressed to approximately 88-90 degrees, a significant deviation from the ideal tetrahedral angle of 109.5 degrees.

This inherent ring strain and puckered conformation impose significant restrictions on the spatial arrangement of the substituents. The 4-bromophenyl and hydroxyl groups are forced into specific orientations relative to the cyclobutane ring to minimize steric hindrance and electronic repulsion. The preferred conformation will be the one that minimizes these unfavorable interactions. The barrier to ring-flipping is influenced by the nature and size of the substituents.

Influence of Stereochemistry on Chemical and Biological Activity

The specific stereochemistry of this compound has a profound impact on its chemical reactivity and biological activity. Different isomers can exhibit distinct interactions with other molecules, including biological targets like enzymes and receptors. nih.gov

For instance, the orientation of the hydroxyl and 4-bromophenyl groups can affect the molecule's ability to form hydrogen bonds or engage in other non-covalent interactions, which are often crucial for biological recognition. Research on related cyclobutane-containing compounds has demonstrated that the stereochemical configuration at the cyclobutane ring can significantly alter their bioactivity. nih.gov Therefore, the isolation and characterization of individual stereoisomers are essential for understanding their specific biological functions and for the development of stereochemically pure therapeutic agents. diva-portal.org

Methods for Stereochemical Assignment and Characterization

Determining the absolute and relative stereochemistry of the various isomers of this compound requires a combination of sophisticated analytical techniques.

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including the absolute stereochemistry of its chiral centers. researchgate.netuc.edu This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of all atoms in the crystal lattice. mkuniversity.ac.incaltech.edu For this compound and its derivatives, X-ray crystallography can unambiguously assign the cis or trans configuration and distinguish between enantiomers, often by using the Flack parameter. researchgate.net The analysis of the crystal structure of related compounds, such as 3-(4-bromophenyl)cyclobutanone, has revealed a folded molecular conformation. researchgate.net

| Parameter | Value for 3-(4-bromophenyl)cyclobutanone |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 5.4751 (9) |

| b (Å) | 9.4755 (14) |

| c (Å) | 17.885 (4) |

| Volume (ų) | 927.9 (3) |

| Dihedral Angle between rings (°) | 45.5 (7) |

Crystal data for the related compound 3-(4-bromophenyl)cyclobutanone provides insight into the structural parameters that can be determined through X-ray crystallography. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of enantiomers. chiralpedia.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. chiralpedia.comchula.ac.th For this compound, chiral HPLC can be used to separate the enantiomers of both the cis and trans isomers. tesisenred.net The enantiomeric excess (ee), a measure of the purity of an enantiomer, can also be determined using this technique. uni-marburg.de

| Chiral HPLC Method | Principle | Application |

|---|---|---|

| Chiral Stationary Phase (CSP) | The stationary phase is chiral and interacts diastereomerically with the enantiomers. chiralpedia.com | Direct separation of enantiomers. chiralpedia.com |

| Chiral Derivatizing Agent (CDA) | The enantiomers are reacted with a chiral agent to form diastereomers, which are then separated on a non-chiral column. chiralpedia.com | Indirect separation of enantiomers. chiralpedia.com |

| Chiral Mobile Phase Additive (CMPA) | A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers. chiralpedia.com | Separation on a non-chiral column. chiralpedia.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the ratio of diastereomers in a mixture. researchgate.netnih.gov While enantiomers have identical NMR spectra in a non-chiral environment, diastereomers have different chemical shifts and coupling constants, allowing for their differentiation and quantification. nih.gov

For this compound, ¹H NMR spectroscopy can be used to determine the cis/trans ratio by integrating the signals corresponding to specific protons in each isomer. google.com Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide further information about the relative stereochemistry by identifying protons that are close in space. nih.gov In some cases, band-selective pure shift NMR spectroscopy can be employed to simplify complex spectra and improve the accuracy of diastereomeric ratio determination. nih.gov

| NMR Technique | Information Obtained | Reference |

|---|---|---|

| ¹H NMR | Diastereomeric ratio from signal integration. researchgate.net | researchgate.net |

| Band-Selective Pure Shift NMR | Improved spectral resolution for accurate ratio determination in crowded spectra. nih.gov | nih.gov |

| NOESY | Determination of relative stereochemistry through spatial proximity of protons. nih.gov | nih.gov |

Computational Chemistry and Spectroscopic Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing a theoretical understanding of the molecular structure, stability, and electronic characteristics of 3-(4-Bromophenyl)cyclobutanol (B1443230). These computational methods complement experimental data by offering insights into properties that can be challenging to observe directly.

Density Functional Theory (DFT) is a widely utilized computational method to predict the ground-state molecular geometry and electronic properties of chemical compounds. nih.govresearchgate.net For molecules like this compound, DFT calculations, often employing functionals such as B3LYP with a suitable basis set (e.g., 6-311G++(d, p)), are used to determine the most stable three-dimensional arrangement of atoms. semanticscholar.org This process, known as geometry optimization, calculates key structural parameters. nih.gov

The optimization process systematically adjusts the positions of the atoms to find the lowest energy conformation. The resulting data includes optimized bond lengths, bond angles, and dihedral angles. These theoretical values can then be compared with experimental data, if available from techniques like X-ray crystallography, to validate the computational model. semanticscholar.org For instance, studies on related bromophenyl compounds have shown that DFT can accurately predict geometric parameters. semanticscholar.org Beyond structure, these calculations also yield important electronic properties such as dipole moments and ionization potentials, which are crucial for understanding the molecule's intermolecular interactions and reactivity. nih.govnih.gov

Table 1: Predicted Structural Parameters for this compound from DFT (Illustrative)

| Parameter | Description | Typical Predicted Value |

|---|---|---|

| Bond Lengths | ||

| C-C (cyclobutane) | Carbon-carbon single bond in the cyclobutane (B1203170) ring | ~1.55 Å |

| C-C (aryl-cyclo) | Bond between the phenyl ring and cyclobutane ring | ~1.51 Å |

| C=C (aromatic) | Carbon-carbon bond within the phenyl ring | ~1.40 Å |

| C-O (alcohol) | Carbon-oxygen single bond of the hydroxyl group | ~1.43 Å |

| C-Br | Carbon-bromine bond on the phenyl ring | ~1.91 Å |

| Bond Angles | ||

| C-C-C (cyclobutane) | Internal angle of the cyclobutane ring | ~88-90° |

Note: The values presented are illustrative and based on typical bond lengths and angles for similar structural motifs. Specific values would be obtained from a dedicated DFT calculation on the target molecule.

Understanding the mechanism and rate of a chemical reaction requires the characterization of its transition state (TS)—the highest energy point along the reaction pathway. rwth-aachen.de Computational methods, particularly those based on DFT, can be used to locate and predict the geometry of these transient structures. rwth-aachen.de Techniques such as the nudged elastic band (NEB) method or other optimization algorithms are employed to find the saddle point on the potential energy surface that corresponds to the transition state. rwth-aachen.de

The electronic behavior of a molecule is governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations are used to determine the energies and shapes of these frontier orbitals. semanticscholar.org The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

Furthermore, to understand the distribution of electrons within the molecule, Natural Bond Orbital (NBO) analysis is often performed. nih.govrsc.org NBO analysis provides a detailed picture of the charge distribution on each atom and reveals important stabilizing interactions, such as hyperconjugation. rsc.org For this compound, this analysis would quantify the partial charges on the oxygen, bromine, and carbon atoms, helping to predict sites susceptible to electrophilic or nucleophilic attack.

| NBO Charges | Calculated partial charge on each atom | Identifies electrophilic and nucleophilic centers |

Spectroscopic Characterization Techniques

Spectroscopic techniques are essential for the structural elucidation and confirmation of synthesized chemical compounds. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the carbon-hydrogen framework and the functional groups present in this compound.

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules. beilstein-journals.org Both ¹H and ¹³C NMR spectra provide distinct information about the chemical environment of the hydrogen and carbon atoms, respectively. rsc.orgacgpubs.org

In the ¹H NMR spectrum of this compound, the aromatic protons on the bromophenyl ring are expected to appear as two distinct doublets in the downfield region (typically 7.0-7.6 ppm) due to the symmetrical substitution pattern. nih.gov The protons on the cyclobutane ring would appear in the upfield region, with their chemical shifts and multiplicities influenced by their stereochemical relationship (cis/trans) to the hydroxyl and aryl groups. The proton attached to the carbon bearing the hydroxyl group (the carbinol proton) would likely appear as a multiplet. The hydroxyl proton itself would appear as a broad singlet, the position of which can vary depending on concentration and solvent. rsc.org

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The two carbons in the aromatic ring bonded to bromine and the cyclobutyl group would have distinct chemical shifts, as would the other four aromatic carbons which appear as two signals due to symmetry. acgpubs.orgnih.gov The carbons of the cyclobutane ring would appear in the aliphatic region of the spectrum, with the carbon atom bonded to the hydroxyl group being the most downfield among them.

Table 3: Expected NMR Chemical Shifts (δ) for this compound

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Expected δ (ppm) | Assignment | Expected δ (ppm) |

| -OH (hydroxyl) | 1.5 - 4.0 (broad s) | C-Br (aromatic) | 120 - 125 |

| CH (cyclobutane) | 2.0 - 3.5 (m) | C-H (aromatic) | 128 - 133 |

| CH₂ (cyclobutane) | 1.8 - 2.8 (m) | C-C (ipso, aromatic) | 140 - 145 |

| CH-OH (carbinol) | 3.8 - 4.5 (m) | C (cyclobutane) | 30 - 45 |

| Ar-H (aromatic) | 7.1 - 7.5 (d) | C-OH (carbinol) | 65 - 75 |

| Ar-H (aromatic) | 7.4 - 7.6 (d) |

s = singlet, d = doublet, m = multiplet. Chemical shifts are referenced to TMS and can vary based on the solvent used. rsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org The IR spectrum of this compound is expected to show several characteristic absorption bands.

A prominent feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The C-O stretching vibration of the secondary alcohol would appear in the 1050-1150 cm⁻¹ region. chemicalbook.com Absorptions corresponding to the aromatic ring include C-H stretching just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. The presence of the bromine substituent on the aromatic ring would give rise to a C-Br stretching absorption in the lower frequency (fingerprint) region, typically between 600 and 500 cm⁻¹. acgpubs.org

Table 4: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3600 - 3200 | O-H Stretch | Alcohol |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2980 - 2850 | C-H Stretch | Aliphatic (Cyclobutane) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1150 - 1050 | C-O Stretch | Secondary Alcohol |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry of this compound is expected to exhibit characteristic features defined by its elemental composition, C₁₀H₁₁BrO. A key diagnostic feature in the mass spectrum is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass-to-charge units (m/z). This distinctive M+ and M+2 pattern is a hallmark of compounds containing a single bromine atom, arising from the natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio csbsju.edusavemyexams.comneu.edu.trorgchemboulder.com. The calculated monoisotopic mass for the molecular ion [C₁₀H₁₁⁷⁹BrO]⁺ is approximately 226.0048 u, with the corresponding [C₁₀H₁₁⁸¹BrO]⁺ ion appearing at approximately 228.0027 u.

The fragmentation pattern of this compound under electron ionization (EI) would likely be governed by the lability of the alcohol functional group and the cyclobutane ring structure. Two primary fragmentation pathways are anticipated for cyclic alcohols: dehydration and alpha-cleavage whitman.eduwhitman.edulibretexts.orgyoutube.com.

Dehydration: The loss of a water molecule (H₂O, 18 u) from the molecular ion is a common fragmentation route for alcohols whitman.eduwhitman.edulibretexts.org. This would result in fragment ions with an isotopic cluster around m/z 208 and 210.

Alpha-Cleavage: This pathway involves the cleavage of a carbon-carbon bond adjacent to the hydroxyl-bearing carbon libretexts.orgyoutube.com. This would lead to the opening of the cyclobutane ring.

Loss of Bromine: Cleavage of the carbon-bromine bond can lead to the loss of a bromine radical (⁷⁹Br• or ⁸¹Br•), resulting in a fragment ion [C₁₀H₁₁O]⁺ at m/z 147 csbsju.edu.

Ring Cleavage: Cyclobutane derivatives are also known to undergo fragmentation via the cleavage of the ring itself whitman.edu. A complex ring cleavage could also result in a characteristic peak at m/z 57 whitman.eduwhitman.edu.

High-Resolution Mass Spectrometry (HRMS) serves as a powerful tool to confirm the elemental composition of the parent molecule and its fragments nih.govmeasurlabs.comalevelchemistry.co.ukinfinitalab.comjove.com. By providing mass measurements with high accuracy (typically to four or five decimal places), HRMS can distinguish between ions of the same nominal mass but different elemental formulas, thereby offering unambiguous identification of the molecular formula of each detected species alevelchemistry.co.ukjove.com.

Table 1: Expected Mass Spectrometry Fragments for this compound :--

| Fragment Ion (Structure) | m/z (⁷⁹Br) | m/z (⁸¹Br) | Proposed Origin |

|---|---|---|---|

| [C₁₀H₁₁BrO]⁺ | 226 | 228 | Molecular Ion (M⁺) |

| [C₁₀H₉Br]⁺ | 208 | 210 | Dehydration ([M-H₂O]⁺) |

| [C₁₀H₁₁O]⁺ | 147 | - | Loss of Br radical |

| [C₄H₇O]⁺ | 71 | - | Cleavage of C-C bond to the ring |

X-ray Diffraction for Solid-State Structure Elucidation

While the specific crystal structure of this compound has not been detailed in publicly available literature, the crystallographic data for its immediate synthetic precursor, 3-(4-Bromophenyl)cyclobutan-1-one, has been determined and is accessible through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 636815 nih.gov. The analysis of this precursor provides significant insight into the expected structural characteristics of the cyclobutanol (B46151) derivative.

The solid-state structure of this compound would be characterized by the non-planar, puckered conformation of the cyclobutane ring and the specific orientation of the 4-bromophenyl substituent relative to this ring. A crucial structural feature of the alcohol, absent in the ketone precursor, is the hydroxyl (-OH) group. This group is a potent hydrogen bond donor and acceptor, and it would be expected to play a dominant role in defining the crystal packing arrangement nih.govmdpi.comlibretexts.org. Intermolecular hydrogen bonds, likely of the O-H···O type, would link adjacent molecules, forming chains, dimers, or more complex networks that stabilize the crystal lattice rsc.orgrsc.org. The precise geometry of these hydrogen bonds is a key element of the crystal structure.

The determination of the crystal structure via single-crystal X-ray diffraction would involve measuring the diffraction pattern of X-rays scattered by a single crystal of the compound. This pattern is then used to calculate an electron density map, from which the positions of the individual atoms can be resolved, ultimately yielding a complete molecular and crystal structure.

Table 2: Representative Crystallographic Data for the Precursor, 3-(4-Bromophenyl)cyclobutan-1-one (CCDC 636815) :--

| Parameter | Value |

|---|---|

| Compound Name | 3-(4-Bromophenyl)cyclobutan-1-one |

| CCDC Deposition No. | 636815 nih.gov |

| Chemical Formula | C₁₀H₉BrO |

| Crystal System | Data available via CCDC |

| Space Group | Data available via CCDC |

| Unit Cell Dimensions | |

| a (Å) | Data available via CCDC |

| b (Å) | Data available via CCDC |

| c (Å) | Data available via CCDC |

| α (°) | Data available via CCDC |

| β (°) | Data available via CCDC |

| γ (°) | Data available via CCDC |

| Volume (ų) | Data available via CCDC |

| Z (molecules/unit cell) | Data available via CCDC |

Advanced Applications and Potential in Medicinal Chemistry and Materials Science

Cyclobutanol (B46151) Scaffolds in Drug Discovery and Development

The incorporation of cyclobutane (B1203170) rings into drug candidates is a relatively recent but rapidly growing strategy in medicinal chemistry. ru.nl The distinct characteristics of the cyclobutane ring, such as its puckered three-dimensional structure, longer C-C bonds, and increased p-character, provide unique opportunities for designing novel therapeutics. nih.govnih.gov As of January 2021, at least 39 drug candidates in preclinical or clinical stages contained a cyclobutane ring. ru.nl

Conformational Restriction in Drug Design

A primary advantage of using cyclobutane scaffolds is the ability to impose conformational restriction on a molecule. nih.govnih.govresearchgate.net Flexible molecules often pay an entropic penalty upon binding to a biological target because their rotatable bonds become frozen in the active conformation. nih.gov By incorporating a rigid cyclobutane ring, medicinal chemists can limit the number of possible conformations, pre-organizing the molecule into a shape that is favorable for binding. researchgate.netresearchgate.net This reduction in conformational flexibility can lead to several benefits:

Enhanced Potency: By minimizing the entropic loss upon binding, the ligand's affinity for its target can be significantly increased. researchgate.netunina.it

Improved Selectivity: A conformationally restricted ligand may fit more precisely into the binding site of its intended target while being less likely to bind to off-target receptors, thus improving selectivity and reducing potential side effects. researchgate.netresearchgate.net

Reduced Metabolism: The introduction of a fused ring system can block sites on the molecule that are susceptible to metabolic breakdown. nih.gov

For instance, replacing a flexible ethyl linker with a 1,3-disubstituted cyclobutane can effectively limit the conformational freedom of a molecule. nih.gov This strategy of conformational restriction is a cornerstone of modern drug design, allowing for the rational optimization of lead compounds. researchgate.netresearchgate.netunina.it

Cyclobutane as a Bioisostere for Aromatic Systems

Cyclobutanes are increasingly being recognized as effective bioisosteres for aromatic rings. nih.govnih.gov Bioisosteric replacement is a strategy in which one functional group is replaced by another with similar physical or chemical properties to improve the biological profile of a compound. While aromatic rings are common in drug molecules, they can sometimes lead to metabolic liabilities or undesirable physicochemical properties.

The cyclobutane ring offers a three-dimensional, sp³-rich alternative that can mimic the spatial arrangement of substituents on a phenyl ring while offering improved properties. nih.govnih.gov This "escape from flatland" is a key theme in contemporary medicinal chemistry, aiming to create molecules with better solubility, metabolic stability, and novelty. nih.govresearchgate.net Compared to other cycloalkanes like cyclopentane (B165970) and cyclohexane (B81311), the cyclobutane ring has been shown to have more favorable physicochemical advantages when used as a phenyl ring bioisostere. nih.gov The oxetane (B1205548) ring, a heterocyclic analog of cyclobutane, has also been investigated as a bioisostere for gem-dimethyl and cyclobutane derivatives. chemrxiv.org

Specific Examples of Cyclobutane-Containing Drug Candidates

The utility of the cyclobutane scaffold is demonstrated by its presence in a number of marketed drugs and clinical candidates. lifechemicals.com

| Drug/Candidate | Therapeutic Area | Role of Cyclobutane Ring |

| Carboplatin (B1684641) | Cancer | A platinum-based chemotherapy drug containing a cyclobutane dicarboxylate ligand. ru.nllifechemicals.com |

| Boceprevir | Hepatitis C | A protease inhibitor that incorporates a cyclobutane moiety. lifechemicals.com |

| Nalbuphine | Pain Relief | A semi-synthetic opioid analgesic with a cyclobutane ring fused to its core structure. lifechemicals.com |

| PF-04965842 | Autoimmune Diseases | A selective Janus kinase 1 (JAK1) inhibitor where a cyclobutane analog showed promising in vivo results. ru.nl |

| Belaperidone | Schizophrenia | A drug candidate whose synthesis involves stereoselective transformations of cyclobutene (B1205218) precursors. researchgate.net |

| PF-04862853 | Not Specified | A drug candidate synthesized using highly stereoselective reactions involving cyclobutene intermediates. researchgate.net |

These examples highlight the diverse applications of cyclobutane rings in addressing a wide range of diseases, from cancer to viral infections and autoimmune disorders. ru.nllifechemicals.combohrium.com

3-(4-Bromophenyl)cyclobutanol (B1443230) as a Building Block for Bioactive Molecules

The compound this compound is a valuable building block for the synthesis of more complex and biologically active molecules. google.com Its structure combines the advantageous cyclobutanol scaffold with a strategically placed bromine atom on the phenyl ring, which serves as a handle for further chemical modifications.

Incorporation into Complex Molecular Architectures

Cyclobutanols are versatile precursors for the synthesis of various cyclobutane derivatives. researchgate.net The hydroxyl group can be readily transformed into other functionalities, and the cyclobutane ring can be incorporated into larger, more complex molecular frameworks. The bromo-substituent on the phenyl ring of this compound is particularly useful for cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds. researchgate.net This allows for the straightforward attachment of other molecular fragments, enabling the construction of diverse chemical libraries for drug screening.

The synthesis of 3-borylated cyclobutanols has been developed to provide synthetic handles for further elaboration, demonstrating the utility of functionalized cyclobutanes in building molecular complexity. nih.gov Similarly, this compound provides a pre-functionalized scaffold that can be readily integrated into complex drug-like molecules.

Derivatization to Modulate Biological Activity (e.g., GPR120 modulators)

A significant application of this compound is in the development of modulators for G protein-coupled receptor 120 (GPR120). google.com GPR120, also known as free fatty acid receptor 4 (FFAR4), is a receptor for long-chain fatty acids and has emerged as a promising therapeutic target for type 2 diabetes and other metabolic disorders. mdpi.comnih.gov

Researchers have utilized cis-3-(4-bromophenyl)cyclobutanol as a starting material to synthesize novel cyclobutane-containing carboxylic acid compounds that act as GPR120 modulators. google.com In one synthetic route, the hydroxyl group of cis-3-(4-bromophenyl)cyclobutanol was inverted through a Mitsunobu reaction with benzoic acid, followed by further transformations to yield the final GPR120-active compounds. google.com This demonstrates how the stereochemistry and functionality of the cyclobutanol can be precisely manipulated to achieve a desired biological activity.

The development of selective GPR120 agonists is an active area of research, with various chemical scaffolds being explored. nih.govnih.gov The ability to derivatize building blocks like this compound allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties, which is essential for the development of new therapeutic agents. researchgate.net

The Versatile Role of this compound in Advanced Chemical Synthesis

The chemical compound this compound is emerging as a significant building block in the realms of medicinal chemistry and materials science. lookchem.com Its unique four-membered ring structure, coupled with the presence of a bromine atom and a hydroxyl group, provides a versatile platform for the construction of complex molecular architectures. This article delves into the advanced applications of this compound, focusing on its potential in scaffold hopping, its utility as an intermediate in the synthesis of polycyclic and spirocyclic systems, and its role in accessing novel ring systems through rearrangement reactions.

The distinct structural features of this compound make it a valuable intermediate in the development of new pharmaceuticals and advanced materials. lookchem.com The cyclobutane moiety imparts a degree of rigidity and three-dimensionality to molecules, which is often a desirable trait in drug design for optimizing interactions with biological targets. The bromo- and hydroxyl- functionalities serve as convenient handles for further chemical modifications, allowing for the systematic exploration of a compound's structure-activity relationship (SAR).

Potential for Scaffold Hopping

Scaffold hopping is a crucial strategy in medicinal chemistry that involves the replacement of a core molecular structure (scaffold) with a chemically different one while retaining similar biological activity. niper.gov.innih.gov This technique is employed to discover new, patentable compounds, improve pharmacokinetic properties, or circumvent toxicity issues associated with an existing chemical series. niper.gov.in

The rigid yet modifiable framework of this compound makes it an intriguing candidate for scaffold hopping exercises. By utilizing the bromine and hydroxyl groups as points for diversification, chemists can generate a library of analogs with varied substituents and spatial arrangements. This allows for the exploration of new chemical space around a known pharmacophore. For instance, the cyclobutane ring can be used to replace other cyclic systems in a known drug molecule, potentially leading to improved binding affinity or selectivity for its target protein.

Table 1: Comparison of Core Scaffolds in Scaffold Hopping

| Original Scaffold | Potential Replacement Scaffold | Key Feature of Replacement |

| Phenyl Ring | 3-Arylcyclobutane | Increased three-dimensionality |

| Cyclopentyl Ring | 3-Arylcyclobutane | Altered ring strain and conformation |

| Piperidine Ring | 3-Aryl-azacyclobutane | Introduction of a nitrogen atom for potential hydrogen bonding |

This table illustrates hypothetical scaffold hopping scenarios where the 3-arylcyclobutane core, derivable from this compound, could be used to replace common ring systems in drug discovery.

Applications in Organic Synthesis as a Versatile Intermediate

The utility of this compound extends beyond its direct incorporation into bioactive molecules; it serves as a versatile intermediate for the synthesis of more complex and structurally diverse compounds. lookchem.com Its strained four-membered ring is predisposed to participate in a variety of ring-opening and rearrangement reactions, providing access to a wide array of molecular architectures.

Synthesis of Polycyclic and Spirocyclic Compounds

Polycyclic and spirocyclic frameworks are prevalent in natural products and have garnered significant attention in drug discovery due to their conformational rigidity and novel three-dimensional shapes. niscpr.res.innih.gov The synthesis of such complex structures often relies on strategic bond formations that can be facilitated by precursors like this compound.

The hydroxyl group of this compound can be oxidized to the corresponding cyclobutanone (B123998). This ketone can then serve as a key precursor for the construction of spirocyclic systems. For example, reaction with a suitable difunctional reagent can lead to the formation of a new ring spiro-fused to the cyclobutane. Furthermore, the bromine atom on the phenyl ring allows for palladium-catalyzed cross-coupling reactions, enabling the attachment of various substituents that can then participate in intramolecular cyclizations to form polycyclic systems.

Table 2: Strategies for Polycyclic and Spirocyclic Synthesis from Cyclobutane Derivatives

| Target Structure | Synthetic Strategy | Key Intermediate |

| Spiro[3.n]alkane | Intramolecular nucleophilic substitution | Cyclobutanol with a tethered leaving group |

| Fused Polycycle | Intramolecular [2+2] cycloaddition | Diene-substituted cyclobutane derivative |

| Bridged Polycycle | Ring-rearrangement metathesis | Di-alkenyl substituted cyclobutane |

This table outlines general synthetic strategies that can be employed using cyclobutane derivatives, such as this compound, to access complex cyclic systems.

Access to Novel Ring Systems via Rearrangements

The inherent ring strain of the cyclobutane ring in this compound makes it susceptible to various rearrangement reactions, which can be strategically employed to access larger and more complex ring systems. These rearrangements often proceed with a high degree of stereocontrol, allowing for the synthesis of specific isomers of the target molecule.

One common type of rearrangement involves the expansion of the cyclobutane ring to a cyclopentane or cyclohexane derivative. ugent.beacs.org This can be initiated by the formation of a carbocation adjacent to the ring, often facilitated by the departure of a leaving group derived from the hydroxyl functionality. The subsequent migration of one of the cyclobutane C-C bonds leads to the formation of the larger ring. The presence of the 4-bromophenyl substituent can influence the regioselectivity and stereoselectivity of these rearrangements.

For instance, treatment of a derivative of this compound under acidic conditions could promote a pinacol-type rearrangement, leading to the formation of a substituted cyclopentanone. The specific outcome of the reaction would be dependent on the nature of the substituents and the reaction conditions employed.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of cyclobutane (B1203170) derivatives, including 3-(4-bromophenyl)cyclobutanol (B1443230), has traditionally been approached through methods like [2+2] cycloadditions. nih.govmdpi.com However, these methods can have limitations. researchgate.net Consequently, a significant area of future research lies in the development of more efficient and environmentally friendly synthetic strategies.

Current research is exploring innovative approaches that bypass traditional cycloadditions. researchgate.net One promising avenue is the use of formal [3+1]-cycloaddition reactions, which can provide access to functionalized cyclobutanols from readily available starting materials. nih.govrsc.org For instance, the reaction of 1,1-diborylalkanes with epihalohydrins has been shown to produce 3-borylated cyclobutanols, which can then be further functionalized. nih.govrsc.orgtymcdonald.com

Future efforts will likely focus on:

Catalyst Development: Designing novel catalysts that can promote cyclobutane ring formation with high regio- and stereoselectivity under mild conditions. researchgate.net This includes exploring the use of transition metals like palladium and gold. mdpi.comchemrxiv.org

Green Chemistry Principles: Incorporating principles of green chemistry by utilizing non-toxic solvents, reducing waste generation, and employing catalytic rather than stoichiometric reagents.

Scalability: Developing synthetic routes that are not only efficient on a laboratory scale but can also be scaled up for potential industrial applications. acs.org

Exploration of Novel Reactivity Pathways for Cyclobutanol (B46151) Ring Systems

The strained nature of the cyclobutane ring imparts unique reactivity to cyclobutanol derivatives. nih.gov A key area of future investigation is the exploration of novel reaction pathways that leverage this inherent strain.

Palladium-catalyzed reactions have shown significant promise in the ring-opening and functionalization of cyclobutanol systems. chemrxiv.org For example, β-carbon elimination from a palladium(II) alcoholate intermediate can lead to a variety of products through subsequent reactions. acs.org This opens up possibilities for transforming the cyclobutanol moiety into other functional groups or expanding the ring system. acs.org

Future research will likely explore:

Regiodivergent Reactions: Developing catalytic systems that can control the regioselectivity of ring-opening reactions, allowing for the selective formation of different constitutional isomers. researchgate.net

Domino and Cascade Reactions: Designing multi-step reaction sequences where the initial ring-opening of the cyclobutanol triggers a cascade of subsequent transformations, leading to the rapid construction of complex molecular architectures.

Photochemical and Electrochemical Methods: Investigating the use of light or electricity to initiate novel transformations of the cyclobutanol ring, potentially leading to reactions that are not accessible through traditional thermal methods. researchgate.net

Deeper Understanding of Structure-Activity Relationships through Computational and Experimental Studies

To fully exploit the potential of this compound and its derivatives, a thorough understanding of their structure-activity relationships (SAR) is crucial. This involves elucidating how the three-dimensional structure of the molecule influences its biological or material properties. science.gov

Computational modeling, such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies, can provide valuable insights into these relationships. science.govtandfonline.com These methods can help predict the activity of new derivatives and guide the design of molecules with optimized properties. science.gov

Experimental techniques will also play a vital role. X-ray crystallography can determine the precise three-dimensional arrangement of atoms in the solid state, providing a detailed picture of the molecule's conformation. researchgate.netmdpi.com Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), can provide information about the molecule's structure and dynamics in solution. researchgate.net

Future research in this area will focus on:

Integrated Approaches: Combining computational and experimental data to build more accurate and predictive SAR models.

Conformational Analysis: Studying the preferred conformations of the cyclobutane ring and how these are influenced by substituents, as this can have a significant impact on biological activity. nih.gov

Target Identification: For biologically active derivatives, identifying the specific enzymes or receptors with which they interact is a key step in understanding their mechanism of action. ontosight.ai

Expanding the Scope of Biomedical Applications of this compound and its Derivatives

Cyclobutane-containing compounds are gaining increasing attention in medicinal chemistry due to their unique three-dimensional structures, which can offer advantages in terms of metabolic stability and binding affinity compared to more flexible or planar molecules. nih.govresearchgate.netru.nl The this compound scaffold serves as a valuable starting point for the synthesis of new drug candidates. lookchem.com

The bromine atom on the phenyl ring provides a convenient handle for further chemical modification through cross-coupling reactions, allowing for the introduction of a wide variety of functional groups. This modularity enables the creation of libraries of compounds for high-throughput screening against various biological targets. researchgate.netru.nl

Future research will aim to:

Develop Novel Bioisosteres: Explore the use of the cyclobutane ring as a bioisosteric replacement for other common structural motifs in known drugs, potentially leading to improved pharmacological properties. nih.govrsc.orgtymcdonald.com

Synthesize and Screen Compound Libraries: Systematically synthesize derivatives of this compound and evaluate their activity against a broad range of diseases, including cancer, infectious diseases, and neurological disorders. mdpi.comontosight.ai

Investigate Prodrug Strategies: Design prodrugs of active compounds to improve their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Q & A

Q. What are the established synthetic routes for 3-(4-Bromophenyl)cyclobutanol, and what key intermediates are involved?

The synthesis typically involves cyclization strategies using 4-bromobenzaldehyde derivatives. For example, microwave-assisted methods enable rapid cyclobutane ring formation via [2+2] cycloaddition or acid-catalyzed intramolecular reactions. A representative procedure involves reacting 4-bromobenzaldehyde with cyclopentadiene in acetonitrile under microwave irradiation (100°C, 15 min), followed by aqueous workup and purification via column chromatography . Key intermediates include cyclobutane precursors like 3-(4-bromophenyl)propionic acid derivatives, which can undergo hydroxylation or reduction to yield the final product.

Q. What purification and characterization techniques are recommended for this compound?

Post-synthesis purification often employs recrystallization (e.g., using hexane/ethyl acetate mixtures) or column chromatography with silica gel (eluent: chloroform/methanol gradients). Characterization relies on:

- NMR spectroscopy : H and C NMR to confirm cyclobutane ring geometry and bromophenyl substitution patterns.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (CHBrO, MW 227.10) .

- X-ray crystallography : For definitive structural elucidation, particularly to resolve stereochemical ambiguities in the cyclobutane ring .

Q. How can researchers mitigate common by-products during synthesis?

By-products often arise from incomplete cyclization or hydroxylation. Strategies include:

- Optimizing reaction time and temperature (e.g., microwave synthesis reduces side reactions via controlled heating ).

- Using anhydrous conditions and inert atmospheres to prevent oxidation of the hydroxyl group.

- Employing stoichiometric catalysts like indium trichloride to enhance regioselectivity .

Advanced Research Questions

Q. How does the cyclobutane ring strain influence reactivity in cross-coupling reactions?

The strained cyclobutane ring enhances electrophilicity at the C-OH position, facilitating nucleophilic substitutions (e.g., Mitsunobu reactions to replace the hydroxyl group with other functionalities). Computational studies (DFT calculations) reveal localized electron density shifts near the bromophenyl group, which can guide site-specific modifications .

Q. What computational methods are used to predict the compound’s interactions with biological targets?

Quantum mechanical/molecular mechanical (QM/MM) simulations and molecular docking studies model interactions with enzymes like cytochrome P450. The bromophenyl moiety engages in halogen bonding with aromatic residues (e.g., phenylalanine), while the hydroxyl group participates in hydrogen bonding . These insights aid in designing derivatives for pharmacological screening.

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

Chiral chromatography (e.g., using amylose-based columns) or enzymatic resolution (lipase-mediated kinetic resolution) can separate enantiomers. For example, asymmetric hydrogenation of cyclobutene precursors with chiral catalysts (e.g., Ru-BINAP complexes) yields enantiomerically enriched products .

Data Contradiction Analysis

Q. Why do reported yields vary across synthetic methods?

Discrepancies arise from differences in reaction conditions. Traditional thermal methods (e.g., reflux in toluene) often yield 40–50% due to thermal decomposition, whereas microwave-assisted synthesis achieves >70% by minimizing side reactions . Purity of starting materials (e.g., 4-bromobenzaldehyde) and catalyst loading (e.g., 0.2 equiv InCl) also critically impact efficiency .

Q. How should researchers address conflicting spectroscopic data for structural confirmation?

Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare experimental data with computational predictions (e.g., H NMR chemical shifts calculated via DFT) . Discrepancies in melting points or IR spectra may indicate polymorphic forms, necessitating X-ray diffraction analysis for resolution.

Methodological Tables

| Parameter | Traditional Synthesis | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | 6–12 hours | 15 minutes |

| Yield | 40–50% | 70–85% |

| Key Catalyst | HSO | InCl (0.2 equiv) |

| By-Products | Oxidized aldehydes | Minimal |

| Analytical Technique | Application |

|---|---|

| H NMR | Confirms cyclobutane ring protons (δ 3.5–4.5) |

| HRMS | Verifies molecular ion peak (m/z 227.0977) |

| X-ray Crystallography | Resolves stereochemistry and bond angles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.